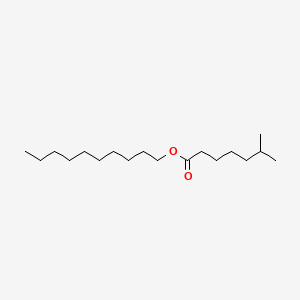

Decyl isooctanoate

Description

These esters are characterized by a decyl (C10) alkyl chain esterified with carboxylic acids of varying structures. Decyl esters are widely utilized in cosmetics, polymer manufacturing, and industrial applications due to their emollient properties, stability, and solubility profiles . For instance, decyl octanoate (C18H36O2) is a common emollient in skincare formulations, while decyl methacrylate serves as a monomer in polymer coatings .

Properties

CAS No. |

84878-25-1 |

|---|---|

Molecular Formula |

C18H36O2 |

Molecular Weight |

284.5 g/mol |

IUPAC Name |

decyl 6-methylheptanoate |

InChI |

InChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-13-16-20-18(19)15-12-11-14-17(2)3/h17H,4-16H2,1-3H3 |

InChI Key |

YHQKHWWCZACCST-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)CCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl isooctanoate can be synthesized through the esterification reaction between decanol and isooctanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of decyl isooctanoate often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of zeolite catalysts has also been explored to enhance the selectivity and efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Decyl isooctanoate primarily undergoes hydrolysis reactions, where the ester bond is cleaved in the presence of water to yield decanol and isooctanoic acid. This reaction can be catalyzed by either acidic or basic conditions .

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Reduction: Lithium aluminum hydride can be used to reduce decyl isooctanoate to its corresponding alcohols.

Major Products Formed

Hydrolysis: Decanol and isooctanoic acid.

Reduction: Decanol and isooctanol.

Scientific Research Applications

Decyl isooctanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Cosmetic Chemistry: Used as an emollient and skin conditioning agent in various skincare formulations.

Pharmaceuticals: Investigated for its potential use as a carrier for drug delivery systems due to its biocompatibility and low toxicity.

Biological Studies: Employed in studies related to skin permeability and the enhancement of transdermal drug delivery.

Mechanism of Action

The mechanism of action of decyl isooctanoate primarily involves its interaction with the lipid bilayers of the skin. By integrating into the lipid matrix, it enhances the skin’s barrier function and reduces transepidermal water loss. This results in improved skin hydration and a smoother texture .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on decyl isooctanoate’s structural analogs, emphasizing molecular properties, solubility, applications, and biological activity.

Molecular and Physical Properties

Notes:

- Branching in esters (e.g., decyl methacrylate vs. decyl octanoate) impacts physical properties such as melting point and viscosity.

- Decyl isothiocyanate diverges functionally due to its thiocyanate group, enhancing reactivity in chemical synthesis .

Solubility and Stability

- Chain Length and Solubility: Evidence from carpyridine derivatives (C2–C10) demonstrates that longer alkyl chains (e.g., decyl) reduce solubility in polar solvents like ethanol, whereas shorter chains (e.g., methyl) enhance solubility . This trend aligns with decyl octanoate’s preference for non-polar solvents.

- Functional Group Impact : Decyl isothiocyanate’s thiocyanate group increases polarity compared to esters, altering its solubility in aqueous systems .

Key Research Findings

Chain Length vs. Performance: Longer alkyl chains (e.g., decyl) enhance lipid solubility and stability in non-polar formulations but reduce bioavailability in aqueous systems .

Functional Group Diversity : Thiocyanate derivatives (e.g., decyl isothiocyanate) enable cross-linking in polymer chemistry, whereas esters prioritize biocompatibility .

Biological Activity Trends : Optimal chain lengths for inhibitory activity vary by target; cetyl analogs may outperform decyl derivatives in specific enzymatic contexts .

Biological Activity

Decyl isooctanoate, also known as decyl octanoate, is an ester derived from decanol and octanoic acid. This compound has garnered attention in various fields, particularly in cosmetics, pharmaceuticals, and food industries due to its unique properties. This article explores the biological activity of decyl isooctanoate, highlighting its applications, safety profile, and relevant research findings.

- Chemical Formula : C₁₈H₃₆O₂

- Molecular Weight : 282.48 g/mol

- CAS Number : 112-62-9

Decyl isooctanoate is characterized by its oily consistency and low volatility, making it suitable for use as a skin conditioning agent and emollient in cosmetic formulations.

Biological Activity

1. Skin Conditioning and Emollient Properties

Decyl isooctanoate is primarily used in cosmetic formulations for its skin-conditioning properties. It acts as an emollient, providing a smooth and soft feel to the skin. Studies have shown that esters like decyl isooctanoate can enhance skin hydration by forming a barrier that reduces transepidermal water loss (TEWL) .

2. Antimicrobial Activity

Research indicates that decyl isooctanoate exhibits antimicrobial properties against a range of bacteria and fungi. In vitro studies have demonstrated its efficacy in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential applications in personal care products aimed at reducing microbial contamination .

3. Safety Profile

According to the European Commission's Scientific Committee on Consumer Safety (SCCS), decyl isooctanoate is considered safe for use in cosmetic products at concentrations typically used (up to 15%). However, it has been noted that individuals with sensitive skin may experience irritation; thus, patch testing is recommended .

Case Study 1: Cosmetic Formulation

A study conducted by Watanabe et al. (2020) assessed the incorporation of decyl isooctanoate in a sunscreen formulation. The results indicated that the ester not only improved the spreadability of the product but also enhanced its water resistance without compromising UV protection efficacy .

Case Study 2: Antimicrobial Efficacy

In another study published in the Journal of Applied Microbiology, researchers tested the antimicrobial activity of various esters, including decyl isooctanoate. The findings revealed that formulations containing this compound significantly reduced bacterial counts on the skin after application compared to control formulations lacking active ingredients .

Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Watanabe et al., 2020 | Cosmetic formulation | Improved spreadability and water resistance in sunscreens |

| Journal of Applied Microbiology | Antimicrobial activity | Significant reduction in bacterial counts with decyl isooctanoate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.